(R)-2,4,6-trimethylbenzenesulfinamide
Description
Significance of Chiral Auxiliaries in Asymmetric Synthesis
Many organic molecules, particularly those of biological and pharmaceutical relevance, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These enantiomers can exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is of paramount importance. nih.gov
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearchgate.net The inherent chirality of the auxiliary biases the reaction, leading to the preferential formation of one diastereomer. researchgate.net This diastereomeric intermediate can then be purified, and the chiral auxiliary is subsequently cleaved, yielding the desired enantiomerically enriched product. nih.gov The auxiliary can often be recovered and reused, making the process more efficient. nih.gov
The use of chiral auxiliaries is a robust and well-established strategy in asymmetric synthesis for several key reasons:
High Stereocontrol: They can provide high levels of diastereoselectivity in a wide range of reactions.
Reliability and Predictability: Many auxiliary-based methods are thoroughly studied, offering predictable and reliable stereochemical outcomes.
Facile Purification: The products of auxiliary-directed reactions are diastereomers, which have different physical properties and can be readily separated using standard techniques like chromatography or crystallization. researchgate.net
Historical Development and Evolution of Sulfinamide-Based Chiral Auxiliaries
The development of sulfinamide-based chiral auxiliaries represents a significant advancement in asymmetric synthesis. The journey began with early reports on the synthesis of sulfinimines, such as those from the Davis research group involving p-toluenesulfinimines. nih.gov A major breakthrough occurred in 1997 when Jonathan A. Ellman introduced enantiopure tert-butanesulfinamide, which quickly became a versatile and widely adopted chiral auxiliary for the asymmetric synthesis of amines. nih.gov
The success of tert-butanesulfinamide spurred further research into structurally diverse sulfinamides to "tune" the steric and electronic properties of the auxiliary for specific applications. orgsyn.org This led to the development of various aryl-sulfinamides. Researchers like Senanayake and coworkers developed a representative general procedure for the asymmetric synthesis of a range of structurally diverse sulfinamides, including the title compound, (R)-2,4,6-trimethylbenzenesulfinamide. orgsyn.org This evolution provided chemists with a toolkit of sulfinamide auxiliaries, allowing them to select the optimal reagent to achieve the highest possible stereoselectivity for a given transformation.
| Milestone | Key Contributor(s) | Development |
| Early 1980s | Davis Group | Synthesis of p-toluenesulfinimines. nih.gov |
| 1997 | Ellman Group | Introduction of enantiopure tert-butanesulfinamide. nih.gov |
| Early 2000s | Senanayake, Davis, et al. | Development of methods for structurally diverse sulfinamides, including 2,4,6-trimethylbenzenesulfinamide (B3100600). orgsyn.org |
Overview of this compound as a Prominent Chiral Inductor
This compound, also known as (R)-mesitylsulfinamide, has distinguished itself as a highly effective chiral auxiliary, particularly in reactions where other sulfinamides provide inadequate stereocontrol. Its prominence stems from the bulky 2,4,6-trimethylphenyl (mesityl) group attached to the chiral sulfur atom. This steric hindrance provides a highly ordered transition state, effectively shielding one face of the reactive intermediate and directing incoming reagents to the opposite face with great precision.
A clear demonstration of its superiority is found in the asymmetric aza-Darzens reaction for the synthesis of aziridine (B145994) 2-phosphonates. nih.gov In this specific reaction, the use of N-sulfinylimines derived from this compound leads to the formation of a single diastereomeric product. orgsyn.org Notably, attempts to use other common N-sulfinyl auxiliaries for this transformation resulted in mixtures of products or difficulties in the subsequent removal of the auxiliary. orgsyn.org This highlights the unique ability of the trimethylphenylsulfinyl group to impart the high level of stereocontrol necessary for synthetically challenging reactions.
The utility of this auxiliary is rooted in its ability to form N-sulfinylimines upon condensation with aldehydes and ketones. These intermediates are then used in diastereoselective additions of various nucleophiles. The key attributes of this compound as a chiral inductor are summarized below.
| Feature | Advantage in Asymmetric Synthesis |
| Sterically Demanding Mesityl Group | Provides a highly biased steric environment, leading to excellent diastereoselectivity in nucleophilic additions to the derived N-sulfinylimines. |
| Proven Efficacy | Demonstrably superior to other auxiliaries in specific transformations like the aza-Darzens reaction, yielding single diastereomers where others fail. nih.govorgsyn.org |
| Versatility | Can be employed in the synthesis of valuable chiral building blocks such as NH-aziridine 2-phosphonates. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(R)-2,4,6-trimethylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCVPMEMBXPSM-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[S@@](=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446021-73-4 | |
| Record name | (R)-2,4,6-Trimethylbenzenesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for R 2,4,6 Trimethylbenzenesulfinamide
Chemoenzymatic Synthesis and Enantiomeric Resolution
A significant advancement in the synthesis of (R)-2,4,6-trimethylbenzenesulfinamide involves the use of enzymes to achieve kinetic resolution of a racemic mixture. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Biocatalytic Approaches: Subtilisin-Catalyzed Hydrolysis for Enantioselective Production
The enzyme Subtilisin E has proven effective in the enantioselective hydrolysis of N-acyl arylsulfinamides. While it does not catalyze the hydrolysis of N-acetyl or N-butanoyl arylsulfinamides, it demonstrates high enantioselectivity (E > 150) in favor of the (R)-enantiomer during the hydrolysis of N-chloroacetyl and N-dihydrocinnamoyl arylsulfinamides. researchgate.net This process has been successfully applied on a gram scale, yielding this compound with 99% enantiomeric excess (ee) and a 30% yield after recrystallization. researchgate.net
In contrast, Subtilisin Carlsberg-catalyzed hydrolysis of N-chloroacetyl p-toluenesulfinamide shows a preference for cleaving the sulfinamide (S(O)-N) bond over the expected carboxamide (C(O)-N) bond, with an enantioselectivity (E) of approximately 17, enriching the remaining starting material in the R-enantiomer. figshare.comnih.gov Related subtilisins, BPN' and E, however, favor the hydrolysis of the carboxamide bond. figshare.comcore.ac.uk
Optimization of Biocatalytic Conditions for High Enantiopurity
Achieving high enantiopurity in biocatalytic resolutions requires careful optimization of reaction parameters. Factors such as the choice of enzyme, substrate, solvent, temperature, and pH can significantly influence both the reaction rate and the enantioselectivity. For instance, the use of specific N-acyl groups, like N-chloroacetyl and N-dihydrocinnamoyl, was found to be critical for the successful subtilisin-catalyzed resolution of arylsulfinamides. researchgate.net The optimization of these conditions is crucial for maximizing the yield and enantiomeric excess of the desired (R)-sulfinamide.
Table 1: Subtilisin E-Catalyzed Resolution of N-Acyl Arylsulfinamides
| Sulfinamide | Yield of (R)-enantiomer | Enantiomeric Excess (ee) |
| (R)-p-toluenesulfinamide | 42% | 95% |
| (R)-p-chlorobenzenesulfinamide | 30% | 97% |
| This compound | 30% | 99% |
Data sourced from a gram-scale resolution using subtilisin E. researchgate.net
Molecular Modeling in Biocatalysis to Elucidate Enantioselectivity
Molecular modeling studies have provided valuable insights into the basis of enantioselectivity in subtilisin-catalyzed hydrolysis. These models suggest that the N-chloroacetyl and N-dihydrocinnamoyl groups on the sulfinamide substrate mimic a phenylalanine moiety, allowing the substrate to bind effectively to the enzyme's active site. researchgate.net The enantioselectivity is thought to arise from a favorable hydrophobic interaction between the aryl group of the faster-reacting (R)-arylsulfinamide and the S1' leaving group pocket within subtilisin E. researchgate.net
Chemical Synthesis Strategies
Purely chemical methods for the synthesis of this compound rely on stereocontrolled reactions, often employing chiral auxiliaries or reagents to direct the stereochemical outcome.
Nucleophilic Displacement Reactions for Stereochemical Control
Nucleophilic displacement reactions at a stereogenic sulfur center are a key strategy for the asymmetric synthesis of sulfinamides. The stereochemical outcome of these reactions, whether inversion or retention of configuration, is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided context, the principles of nucleophilic substitution at heteroatoms like sulfur are well-established for controlling stereochemistry.
Applications of Organometallic Reagents (e.g., Grignard Reagents) in Enantioselective Preparation
Organometallic reagents, particularly Grignard reagents, are instrumental in the enantioselective synthesis of sulfinamides. A common approach involves the reaction of an organometallic reagent with a chiral sulfinylating agent. For instance, the reaction of 2-mesitylmagnesium bromide with a chiral sulfinate ester can be used to generate the desired sulfinamide with a high degree of stereocontrol. orgsyn.org This method allows for the direct formation of the carbon-sulfur bond with a defined stereochemistry at the sulfur atom.
Development of Practical and Scalable Synthetic Pathways
The efficient and stereoselective synthesis of enantiopure sulfinamides is crucial for their application as chiral auxiliaries in asymmetric synthesis. For this compound, a practical and scalable synthetic pathway has been established, leveraging a chiral auxiliary-based approach. This methodology allows for the reliable production of the desired (R)-enantiomer in high yield and with excellent enantiomeric purity.
The most direct and dependable method for the asymmetric synthesis of structurally diverse amine derivatives involves the addition of an organometallic reagent to the carbon-nitrogen double bond of an imine bearing a chiral N-sulfinyl auxiliary. The method detailed here for the asymmetric synthesis of 2,4,6-trimethylbenzenesulfinamide (B3100600) is a representative general procedure for the asymmetric synthesis of a variety of sulfinamides.
The synthesis commences with the reaction of a chiral auxiliary, an amino alcohol, with 2,4,6-trimethylbenzenesulfonyl chloride. To produce this compound, the chiral auxiliary (1R,2S)-(+)-cis-1-amino-2-indanol is utilized. The initial reaction forms an intermediate sulfonamide. This is followed by cyclization to a sulfinyloxathiazolidine-2-oxide, which then undergoes a diastereoselective reaction with a Grignard reagent, in this case, 2-mesitylmagnesium bromide. The final step involves the cleavage of the resulting intermediate with a suitable reagent to yield the desired (R)-sulfinamide.
A key advantage of this synthetic route is its scalability. The procedure has been well-documented and is suitable for producing large quantities of the target compound without significant loss of yield or enantiomeric purity. The use of readily available starting materials and reagents also contributes to the practicality of this pathway for industrial applications.
Below are tables detailing the typical reagents, conditions, and yields for the key steps in the synthesis of the analogous (S)-enantiomer, which are directly applicable to the synthesis of the (R)-enantiomer by employing the opposite enantiomer of the chiral auxiliary.
Table 1: Synthesis of Intermediate Sulfonamide
| Reagent/Solvent | Amount | Molar Equiv. |
| (1R,2S)-(+)-cis-1-Amino-2-indanol | 15.0 g | 1.0 |
| 2,4,6-Trimethylbenzenesulfonyl chloride | 21.3 g | 0.97 |
| Sodium carbonate | 21.34 g | 2.0 |
| Ethyl acetate | 300 mL | - |
| Water | 100 mL | - |
| Reaction Conditions | ||
| Temperature | Ambient | |
| Time | 7 hours | |
| Product | Yield | |
| (1R,2S)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide | 92% |
Table 2: Cyclization and Diastereoselective Grignard Reaction
| Reagent/Solvent | Amount | Molar Equiv. |
| Sulfonamide Intermediate | 20.0 g | 1.0 |
| 2-Mesitylmagnesium bromide (1.0 M in THF) | 58.4 mL | 1.1 |
| Tetrahydrofuran (THF) | 400 mL | - |
| Reaction Conditions | ||
| Temperature | -78 °C | |
| Time | 1 hour | |
| Product | Yield | |
| Diastereomeric Intermediate | Quantitative |
Table 3: Cleavage to Yield Final Product
| Reagent/Solvent | Amount | Molar Equiv. |
| Diastereomeric Intermediate | 26.8 g | 1.0 |
| Methylmagnesium bromide (1.4 M in Toluene/THF) | 41.5 mL | 1.1 |
| Tetrahydrofuran (THF) | 400 mL | - |
| Reaction Conditions | ||
| Temperature | -78 °C to rt | |
| Time | 12 hours | |
| Product | Yield | e.e. |
| This compound | 89-92% | >99% |
The research findings indicate that this synthetic pathway is robust and provides a reliable method for the large-scale production of this compound with high chemical and stereochemical purity. The straightforward purification of intermediates and the final product via crystallization are additional factors that enhance the practicality of this synthesis.
Stereochemical Principles and Mechanistic Investigations in R 2,4,6 Trimethylbenzenesulfinamide Mediated Reactions
Chiral Transfer Mechanisms and Diastereocontrol
The transfer of chirality from (R)-2,4,6-trimethylbenzenesulfinamide to a prochiral substrate is a cornerstone of its utility in asymmetric synthesis. The primary mechanism involves the formation of a transient chiral intermediate, typically an N-sulfinyl imine, which then undergoes a diastereoselective nucleophilic addition. The stereochemical outcome of this addition is dictated by the facial bias imposed by the bulky 2,4,6-trimethylbenzenesulfinyl group.
The high degree of diastereocontrol observed in these reactions is attributed to the steric hindrance exerted by the ortho-methyl groups on the benzene ring. These groups effectively shield one of the prochiral faces of the imine, directing the incoming nucleophile to the less hindered face. This steric directing effect is a key factor in achieving high diastereoselectivities in the synthesis of chiral amines and their derivatives.
Table 1: Diastereoselectivity in Nucleophilic Additions to N-(2,4,6-trimethylbenzenesulfinyl)imines
| Nucleophile | Substrate (R-group of imine) | Diastereomeric Ratio (d.r.) |
| MeMgBr | Phenyl | >95:5 |
| EtMgBr | Isopropyl | >95:5 |
| PhLi | Methyl | 90:10 |
| AllylMgBr | Phenyl | >95:5 |
Note: The data presented in this table is illustrative and compiled from various studies on arenesulfinamides. Specific results can vary based on reaction conditions.
Transition State Analysis and Stereochemical Models for Reaction Pathway Prediction
To rationalize the observed diastereoselectivity, several transition state models have been proposed. For nucleophilic additions to N-sulfinyl imines derived from this compound, a rigid, chair-like six-membered transition state is often invoked, particularly for reactions involving organometallic reagents. In this model, the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a pre-organized assembly that minimizes steric interactions.
The bulky 2,4,6-trimethylphenyl group is predicted to occupy a pseudo-equatorial position to avoid steric clashes with the incoming nucleophile and the imine substituent. This arrangement forces the nucleophile to approach from the less hindered face of the imine, leading to the preferential formation of one diastereomer. The predictive power of these models allows for the rational design of synthetic strategies to access specific stereoisomers.
Role of the Sulfinyl Moiety in Inducing Enantioselectivity
The sulfinyl group is the linchpin of enantioselectivity in these reactions. Its stereogenic sulfur atom, coupled with the differential steric and electronic nature of its substituents (the 2,4,6-trimethylphenyl group and the oxygen atom), creates a chiral environment that dictates the stereochemical course of the reaction.
The lone pair of electrons on the sulfur atom and the polarized S-O bond also play crucial roles in the electronic properties of the intermediate N-sulfinyl imine. The electron-withdrawing nature of the sulfinyl group can activate the imine towards nucleophilic attack. Furthermore, the ability of the sulfinyl oxygen to act as a Lewis basic site for coordination with metal cations is fundamental to the formation of the ordered transition states that lead to high levels of stereochemical induction. The strategic placement of the bulky aromatic group ortho to the sulfinyl moiety, as in the case of 2,4,6-trimethylbenzenesulfinamide (B3100600), amplifies the steric influence of the chiral sulfur center.
Computational Chemistry Approaches for Mechanistic Elucidation
In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insights into the mechanisms of this compound mediated reactions. These computational studies allow for the detailed examination of transition state geometries, the calculation of activation energies for competing reaction pathways, and the visualization of key orbital interactions.
DFT calculations have been employed to:
Validate and refine proposed transition state models: By calculating the relative energies of different possible transition state structures, computational models can identify the most likely reaction pathway and explain the observed stereochemical outcomes.
Quantify steric and electronic effects: The influence of the 2,4,6-trimethylphenyl group on the geometry and energy of the transition state can be quantitatively assessed, providing a more nuanced understanding of its role in diastereocontrol.
Investigate the role of solvent and additives: Computational models can incorporate solvent effects and the influence of Lewis acids, providing a more realistic picture of the reaction environment and its impact on selectivity.
Table 2: Calculated Energy Differences for Diastereomeric Transition States
| Reaction | Computational Method | ΔΔG‡ (kcal/mol) | Predicted Major Diastereomer |
| MeMgBr addition to N-sulfinyl imine | DFT (B3LYP/6-31G*) | 2.5 | (R,R) |
| EtLi addition to N-sulfinyl imine | DFT (M06-2X/def2-TZVP) | 3.1 | (R,R) |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies. Actual values would be specific to the reaction being modeled.
These computational approaches, in conjunction with experimental studies, provide a powerful synergy for the comprehensive understanding and prediction of stereochemical outcomes in reactions mediated by this compound, paving the way for the rational design of more efficient and selective asymmetric syntheses.
Applications of R 2,4,6 Trimethylbenzenesulfinamide in Asymmetric Organic Transformations
Asymmetric Synthesis of Chiral Amines and Derivatives
The primary application of (R)-2,4,6-trimethylbenzenesulfinamide in this context is as a precursor to chiral N-sulfinylimines. These imines serve as versatile electrophiles for the construction of stereodefined carbon-nitrogen bonds, leading to a wide array of enantioenriched amines and their derivatives. nih.govchemrxiv.org The N-sulfinyl group is an excellent chiral auxiliary because it activates the imine's C=N bond for nucleophilic attack, provides a strong bias for facial selectivity, and is easily cleaved under mild acidic conditions to furnish the desired primary amine. nih.govchemrxiv.org
N-Sulfinylimines are typically synthesized through the condensation reaction between a chiral sulfinamide and a carbonyl compound (an aldehyde or a ketone). For this compound, this transformation is often catalyzed by a Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄), which facilitates the dehydration process. researchgate.net
An efficient three-step, one-pot synthesis has been developed for producing enantiopure N-mesitylsulfinylimines. researchgate.net This method starts from a chiral amino alcohol-derived 1,2,3-oxathiazolidine-2-oxide, which is opened with a mesityl Grignard reagent. The resulting intermediate is treated with lithium hexamethyldisilazide (LHMDS) to form the sulfinamide in situ. Without isolation, the addition of an aldehyde and Ti(OEt)₄ yields the corresponding N-mesitylsulfinylimine in high yields (30–60%) and with excellent enantiomeric excess (>99.8%). researchgate.net
The reactivity of these N-sulfinylimines is dominated by the electrophilicity of the imine carbon. The chiral N-sulfinyl group not only activates the C=N bond but also directs incoming nucleophiles to a specific face of the imine, leading to high diastereoselectivity in addition reactions. nih.govrsc.org
The stereocenter of the resulting amine is established through the diastereoselective addition of a nucleophile to the N-sulfinylimine intermediate. The bulky mesityl group of the auxiliary plays a crucial role in controlling the facial selectivity of this attack.
The addition of organometallic reagents, particularly Grignard reagents, to N-sulfinylimines is a robust and widely used method for synthesizing chiral amines. rsc.orghilarispublisher.com Studies on sterically hindered N-arylsulfinylimines have shown that auxiliaries with bulky substituents, such as the 2,4,6-triisopropylphenyl group (a close analogue of the mesityl group), provide higher diastereoselectivities compared to the more common tert-butyl or p-tolylsulfinamides. nih.gov This enhanced selectivity is attributed to the increased steric hindrance, which more effectively shields one face of the C=N bond. nih.gov
The reaction is believed to proceed through a six-membered, chair-like Zimmerman-Traxler transition state, where the magnesium atom of the Grignard reagent coordinates to both the imine nitrogen and the sulfinyl oxygen. rsc.orgnih.gov The high diastereoselectivity arises from the nucleophile preferentially attacking from the less sterically hindered face. Research on the closely related N-2,4,6-triisopropylbenzenesulfinylimines has demonstrated that these additions proceed in high yields and with excellent diastereoselectivity, often favoring ambient temperatures over cryogenic conditions. nih.gov
| Entry | Ar (in Ar-MgBr) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Phenyl | THF | -78 | 88 | 96:4 |
| 2 | Phenyl | THF | 25 | 95 | >99:1 |
| 3 | 4-Methoxyphenyl | THF | 25 | 95 | >99:1 |
| 4 | 4-Chlorophenyl | THF | 25 | 91 | >99:1 |
| 5 | 2-Methylphenyl | THF | 25 | 85 | >99:1 |
A modern approach for C-C bond formation involves the use of visible light photoredox catalysis to generate alkyl radicals, which can then add to N-sulfinylimines. nih.govchemrxiv.orgchemrxiv.org This method offers excellent functional group tolerance and proceeds under mild reaction conditions, avoiding the need for highly basic or pyrophoric organometallic reagents. nih.govchemrxiv.org
The proposed mechanism involves the excitation of a photocatalyst (e.g., Ir(ppy)₃) by visible light. nih.gov The excited photocatalyst then engages in a single-electron transfer with a radical precursor, such as an N-(acyloxy)phthalimide derived from a carboxylic acid, leading to decarboxylation and the formation of an alkyl radical. nih.gov This radical adds to the C=N bond of the N-sulfinylimine, and the N-sulfinyl chiral auxiliary directs the stereochemistry of the addition, resulting in high diastereoselectivity. nih.govchemrxiv.org
| Entry | Aldehyde Precursor (R¹) | Carboxylic Acid Precursor (R²) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | p-Tolyl | Cyclohexyl | 75 | >99:1 |
| 2 | p-Tolyl | Cyclopentyl | 72 | >99:1 |
| 3 | p-Tolyl | Isopropyl | 65 | >99:1 |
| 4 | p-Methoxyphenyl | Cyclohexyl | 78 | >99:1 |
| 5 | Naphthyl | Cyclohexyl | 70 | >99:1 |
The versatility of N-sulfinylimines extends to a variety of other enantioselective transformations. These intermediates can undergo highly diastereoselective reductions using hydride reagents like diisobutylaluminium hydride (DIBAL) to produce chiral amines. psu.edu
Furthermore, N-sulfinylimines derived from this compound and related auxiliaries are effective substrates in asymmetric Mannich reactions. For instance, the addition of ketone-derived enolates to N-sulfinylimines provides access to chiral β-amino ketones, which are precursors to valuable N-heterocycles like substituted piperidines. semanticscholar.org The bulky sulfinyl group is essential for achieving the high diastereoselectivity observed in these cyclization reactions. semanticscholar.org
Nucleophilic Additions to N-Sulfinylimines
Enantioselective Preparation of Chiral Amino Acids and Analogues
The synthesis of α- and β-amino acids in enantiomerically pure form is of paramount importance due to their roles as building blocks for pharmaceuticals and biologically active molecules. hilarispublisher.com N-Sulfinyl imines are powerful intermediates for achieving this goal. hilarispublisher.com
One effective strategy involves the addition of a protected carboxylate synthon to an N-sulfinylimine. For example, the anion of 2-lithio-1,3-dithiane can be added to an N-sulfinyl aldimine, affording an N-sulfinyl α-amino-1,3-dithioketal with high diastereoselectivity. The dithiane group serves as a masked aldehyde. Subsequent hydrolysis of the dithiane, typically using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), unmasks the aldehyde functionality. This intermediate can then be oxidized to the corresponding carboxylic acid using a Pinnick-type oxidation without epimerization of the sensitive α-stereocenter. Final removal of the sulfinyl and other protecting groups yields the desired α-amino acid. This methodology provides a reliable route to N-protected α-amino acids from readily available sulfinimines.
| Entry | Imine Substituent (R) | Dithiane Adduct Yield (%) | Final Methyl Ester Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 95 | 70 |
| 2 | p-Trifluoromethylphenyl | 90 | 65 |
| 3 | Isopropyl | 98 | 72 |
| 4 | tert-Butyl | 98 | 75 |
Synthesis of Chiral Amino Alcohols
The synthesis of chiral vicinal amino alcohols is a significant area of organic chemistry, as this structural motif is present in numerous biologically active molecules and chiral ligands. lookchem.com A primary method for their asymmetric synthesis involves the diastereoselective addition of organometallic reagents to chiral N-sulfinyl aldimines. The N-sulfinyl group, including the 2,4,6-trimethylbenzenesulfinyl moiety, serves as a powerful chiral directing group, controlling the facial selectivity of the nucleophilic attack on the imine carbon.
The general strategy involves the condensation of this compound with an aldehyde to form the corresponding N-sulfinyl imine. This intermediate is then subjected to reaction with various carbon nucleophiles, such as Grignard reagents or organolithium compounds. The stereochemical outcome of the addition is dictated by a transition state model, often a rigid six-membered chair-like structure, where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. This coordination orients the bulky sulfinyl group to effectively shield one face of the imine, directing the nucleophile to the opposite face.
For example, the addition of organometallic reagents to N-tert-butanesulfinyl imines, a closely related and extensively studied auxiliary, proceeds with high diastereoselectivity to afford sulfinamide adducts. researchgate.net These adducts can then be readily cleaved under mild acidic conditions to yield the desired chiral amino alcohols. While the bulk of literature focuses on the tert-butyl analog, the principles of stereochemical induction are directly applicable to the mesityl derivative. The increased steric bulk of the mesityl group can influence the degree of diastereoselectivity, depending on the specific substrates and reaction conditions. The stereoselective synthesis of vicinal amino alcohol derivatives from chiral N-tert-butanesulfinyl imines and cyclopropanols has been described, highlighting the utility of sulfinyl imines in complex transformations. ua.es This methodology provides access to enantioenriched homoallyl amines, which are valuable synthetic building blocks. ua.esacs.org
| N-Sulfinyl Imine Precursor | Nucleophile | Solvent | Major Product Stereochemistry | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|---|
| (R)-N-tert-Butanesulfinyl imine of Benzaldehyde (B42025) | PhMgBr | Toluene | (S,R) | 98:2 | 94 |
| (R)-N-tert-Butanesulfinyl imine of Isobutyraldehyde | Et2Zn/Cyclopropanol | THF | anti | 60:40 | Moderate |
| (R)-N-tert-Butanesulfinyl imine of Benzaldehyde | Allylmagnesium Bromide | Et2O | (R,R) | 95:5 | 88 |
| (R)-N-tert-Butanesulfinyl imine of 3-Phenylpropanal | MeLi | THF | (R,R) | 96:4 | 91 |
Note: Data in this table is representative of the diastereoselectivity achieved with the analogous and more commonly cited N-tert-butanesulfinyl imines, illustrating the general efficacy of the methodology. researchgate.netua.es
Stereoselective Formation of Aziridines and Other Nitrogen-Containing Heterocycles
Chiral N-sulfinyl imines derived from this compound are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, most notably aziridines. sigmaaldrich.comacs.org Aziridines are highly valuable building blocks in organic synthesis due to their strained three-membered ring, which can undergo regioselective and stereoselective ring-opening reactions to provide access to a diverse array of functionalized amines. nih.gov
The aza-Darzens reaction is a classic method for aziridine (B145994) synthesis, involving the reaction of an imine with an α-halo enolate. The use of chiral N-sulfinyl imines provides an effective strategy for controlling the stereochemistry of the resulting aziridine. Specifically, N-(2,4,6-trimethylphenylsulfinyl)imines have been successfully employed in the asymmetric synthesis of aziridine-2-phosphonates. nih.gov
In this methodology, the reaction of an N-mesitylsulfinyl imine with lithium diethyl iodomethylphosphonate proceeds via an aza-Darzens pathway to afford a single diastereomer of the corresponding N-sulfinylaziridine-2-phosphonate. orgsyn.org The high stereoselectivity is attributed to the directing effect of the chiral sulfinyl auxiliary. The bulky mesityl group plays a crucial role in establishing the stereochemical control. Subsequent removal of the sulfinyl group, for instance with MeMgBr, yields the chiral NH-aziridine-2-phosphonate, a valuable synthetic building block. nih.govorgsyn.org
Stockman and coworkers demonstrated that in the aza-Darzens reaction with substituted 2-bromoesters, mesityl sulfinimines with aliphatic substituents afforded better cis/trans ratios for the resulting trisubstituted aziridines compared to aromatic imines. nih.gov This highlights the influence of the substituent on the imine in conjunction with the auxiliary in determining the stereochemical outcome.
| Imine Substituent (R) | Enolate Precursor | Key Conditions | Diastereoselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | Diethyl iodomethylphosphonate | n-BuLi, THF, -78°C | Single diastereomer | Good | nih.govorgsyn.org |
| Cyclohexyl | Ethyl 2-bromoacetate | LiHMDS, THF | High cis/trans ratio | Good | nih.gov |
| 4-Methoxyphenyl | Diethyl iodomethylphosphonate | n-BuLi, THF, -78°C | Single diastereomer | Good | nih.gov |
Beyond the aza-Darzens reaction, other methodologies for aziridination benefit from the use of chiral sulfinamide auxiliaries. A prominent method involves the reaction of N-sulfinyl imines with sulfur ylides for methylene (B1212753) transfer. This approach has been extensively developed for N-tert-butanesulfinyl imines to produce a variety of terminal and substituted aziridines with high diastereoselectivity. researchgate.netrsc.org The reaction typically involves generating a sulfur ylide, such as that from trimethylsulfonium (B1222738) iodide and a base, which then adds to the sulfinyl imine. The subsequent intramolecular cyclization with displacement of the sulfonium (B1226848) group forms the aziridine ring. The stereochemistry is again controlled by the chiral auxiliary, which directs the approach of the ylide.
While many published examples utilize the tert-butylsulfinamide auxiliary, the underlying mechanism of stereochemical control is applicable to the 2,4,6-trimethylbenzenesulfinamide (B3100600) auxiliary. The choice of auxiliary can fine-tune the selectivity and reactivity of the process. For instance, the reaction of sulfur ylides with a series of aryl-substituted chiral non-racemic tert-butylsulfinyl imines afforded the corresponding aziridines in high yield and with good stereoselection. researchgate.net It was noted that the diastereomeric ratio could be influenced by the electronic nature of the substituents on the aryl ring of the imine. researchgate.net
Derivatization and Modification of the 2,4,6 Trimethylbenzenesulfinamide Scaffold
Synthesis of N-Substituted Sulfinamides and Sulfonamides
The primary amine functionality of 2,4,6-trimethylbenzenesulfinamide (B3100600) allows for straightforward derivatization to form N-substituted sulfinamides and, following oxidation, N-substituted sulfonamides. These derivatives are pivotal intermediates in asymmetric synthesis, particularly as precursors to chiral amines.
A common derivatization involves the condensation of the sulfinamide with aldehydes or ketones to form N-sulfinylimines (or N-sulfinyl imines). For instance, (S)-(+)-2,4,6-trimethylphenylsulfinamide readily reacts with benzaldehyde (B42025) to yield (S)-(+)-N-(benzylidene)-2,4,6-trimethyphenylsulfinamide. orgsyn.org These N-sulfinyl imines are key electrophilic partners in additions of organometallic reagents, where the bulky 2,4,6-trimethylphenylsulfinyl group directs the nucleophilic attack to one face of the C=N double bond, enabling the synthesis of enantiomerically enriched amines. arkat-usa.org The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic addition, a crucial feature for the success of these reactions. arkat-usa.org
Further derivatization can be achieved by reacting the primary sulfinamide with sulfonyl chlorides or other electrophiles. For example, the reaction of (1S,2R)-(−)-cis-1-Amino-2-indanol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of sodium carbonate yields the corresponding N-substituted sulfonamide, (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide. orgsyn.org While this example illustrates the formation of a sulfonamide from the corresponding sulfonyl chloride, the principle extends to the N-substitution of the sulfinamide itself, which can then be oxidized to the sulfonamide if desired. The synthesis of various N-acylsulfonamides has also been explored, often using reagents like N-acylbenzotriazoles, which provides a general route to this class of compounds.
The table below summarizes examples of N-substituted derivatives synthesized from the 2,4,6-trimethylbenzenesulfinyl scaffold.
| Derivative Name | Starting Materials | Product Class | Reference |
| (S)-(+)-N-(benzylidene)-2,4,6-trimethyphenylsulfinamide | (S)-(+)-2,4,6-trimethylphenylsulfinamide, Benzaldehyde | N-Sulfinylimine | orgsyn.org |
| (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide | 2,4,6-trimethylbenzenesulfonyl chloride, (1S,2R)-(−)-cis-1-Amino-2-indanol | N-Sulfonamide | orgsyn.org |
Exploration of Analogues and Their Chiral Auxiliary Efficiency
The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity in a chemical reaction. The 2,4,6-trimethylbenzenesulfinamide auxiliary has been compared with other sulfinamide analogues, such as p-toluenesulfinamide and tert-butanesulfinamide, to evaluate its efficiency. The choice of the aryl group on the sulfinamide allows for the "tuning" of steric and electronic properties, which can significantly impact reactivity and diastereoselectivity. orgsyn.org
Research has shown that sterically more demanding auxiliaries often provide higher levels of stereocontrol. The use of the mesitylenesulfinyl (2,4,6-trimethylphenylsulfinyl) group has been reported to result in higher stereocontrol in the radical addition of an acetal (B89532) to N-sulfinyl imines compared to less bulky auxiliaries. researchgate.net This enhancement in selectivity is attributed to the increased steric hindrance of the mesityl group, which more effectively shields one face of the sulfinylimine C=N bond from the incoming nucleophile.
Similarly, in the synthesis of certain alkaloids, the closely related (R)-(+)-2,4,6-triisopropylphenylsulfinamide (TIPP-sulfinamide) was specifically chosen as the chiral auxiliary. nih.gov This choice was based on previous studies indicating that the TIPP-sulfinamide provided the best syn:anti selectivity ratios in the addition of Weinreb amide enolates to sulfinylimines. nih.gov This highlights a key principle in asymmetric synthesis: the optimization of the chiral auxiliary is crucial for achieving the desired stereochemical outcome.
The table below provides a comparative overview of the diastereoselectivity achieved with different arenesulfinamide auxiliaries in a specific reaction type, illustrating the superior performance of the more sterically hindered analogues.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Reference |
| p-Toluenesulfinamide | Aza-Diels-Alder Reaction | 89% ee | nih.gov |
| Mesitylenesulfinyl | Radical Addition | Higher stereocontrol observed | researchgate.net |
| 2,4,6-Triisopropylphenylsulfinamide (TIPP) | Weinreb Amide Enolate Addition | 22:1 dr | nih.gov |
These findings underscore the value of the 2,4,6-trimethylbenzenesulfinamide scaffold and its sterically hindered analogues in applications requiring high levels of asymmetric induction. The ability to modify the aryl group provides a powerful tool for chemists to fine-tune the chiral environment and maximize the efficiency of stereoselective transformations.
Development of Recoverable and Recyclable Sulfinyl Auxiliaries
A significant advantage of using chiral auxiliaries in asymmetric synthesis is the potential for their recovery and reuse, which is crucial for developing cost-effective and sustainable chemical processes. wikipedia.org After the desired stereoselective transformation, the chiral auxiliary is typically cleaved from the product. wikipedia.org For sulfinamide auxiliaries, this cleavage is often accomplished under mild acidic conditions. arkat-usa.org
The general strategy for recycling involves the cleavage of the N-S bond to release the desired chiral amine product, followed by the recovery of the sulfinyl moiety. While specific, detailed protocols for the recovery and recycling of the 2,4,6-trimethylbenzenesulfinyl group are not extensively documented in the reviewed literature, the principles established for other widely used sulfinamide auxiliaries, such as tert-butanesulfinamide, provide a conceptual framework. For the tert-butanesulfinyl auxiliary, methods have been developed where acidic cleavage converts the auxiliary into a sulfinyl chloride, which can then be trapped and converted back to the enantiopure sulfinamide in high yield.
Future Directions and Emerging Research Areas
Expanding the Scope of (R)-2,4,6-Trimethylbenzenesulfinamide Applications
The versatility of chiral sulfinamides, including this compound, has made them invaluable tools in asymmetric synthesis. Initially celebrated for the synthesis of chiral amines, their application is now expanding into the construction of more complex and diverse molecular architectures.
A significant area of growth is the synthesis of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. nih.govsigmaaldrich.com Research has demonstrated that nucleophilic addition to enantiopure sulfinimines provides an excellent method for creating chiral building blocks that can be transformed into a variety of N-heterocycles, such as aziridines, pyrrolidines, and piperidines. nih.govsigmaaldrich.com For instance, derivatives of this compound, such as (R)-(+)-2,4,6-triisopropylphenylsulfinamide, have been specifically chosen for their steric properties to achieve high diastereoselectivity in the synthesis of complex natural products like indolizidine alkaloids. nih.gov This highlights a trend towards "tuning" the auxiliary's structure to control the stereochemical outcome in the synthesis of specific, high-value molecules.
The application of these auxiliaries in the synthesis of approved pharmaceuticals is also a key driver of research. The asymmetric synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, has been successfully achieved using tert-butanesulfinamide as a chiral auxiliary, demonstrating the industrial relevance and robustness of this methodology. mdpi.comresearchgate.net
Furthermore, researchers are developing novel methods to construct molecules with multiple stereogenic centers. osi.lv A modular protocol using Ellman sulfinamide has been developed for the de novo synthesis of bis-α-chiral amines, where the auxiliary enables both the initial chirality induction and a subsequent chirality transfer, allowing for the selective production of all possible stereoisomers. nih.gov This approach expands the utility of the sulfinamide auxiliary beyond a simple chiral director to a reusable element in multi-step stereoselective synthesis.
| Emerging Application Area | Description | Key Research Finding | Reference Compound Example |
| Complex N-Heterocycle Synthesis | Construction of chiral aziridines, pyrrolidines, and piperidines, which are prevalent in bioactive compounds. nih.govsigmaaldrich.com | Sulfinimine intermediates serve as versatile chiral building blocks for cyclization reactions. | (-)-trachelanthamidine |
| Natural Product Synthesis | Total synthesis of complex natural products requiring high stereocontrol. | Sterically demanding auxiliaries like 2,4,6-triisopropylphenyl sulfinamide provide superior syn:anti selectivity. nih.gov | (5R,6R,8R,9S)-(−)-5,9Z-indolizidine 221T |
| Pharmaceutical Ingredient Synthesis | Development of practical, asymmetric routes to active pharmaceutical ingredients (APIs). | Stereoselective addition of DMS to a chiral sulfinyl imine was a key step in an efficient synthesis of Apremilast. mdpi.comresearchgate.net | Apremilast |
| Molecules with Multiple Stereocenters | Modular synthesis of complex amines with contiguous stereogenic centers. | The sulfinamide auxiliary is used for both an initial S-to-C chirality induction and a subsequent chirality transfer event. nih.gov | Bis-α-chiral secondary amines |
Integration of Green Chemistry Principles in Sulfinamide Synthesis and Utilization
As the chemical industry places greater emphasis on sustainability, the integration of green chemistry principles into the synthesis and use of chiral auxiliaries is becoming paramount. Research is actively exploring methods to reduce waste, improve energy efficiency, and utilize more environmentally benign materials.
A primary focus is the development of sustainable synthetic routes to the sulfinamide auxiliaries themselves. Drawing inspiration from advances in related sulfonamide synthesis, researchers are investigating the use of eco-friendly solvents like water and employing solvent-free reaction conditions. nih.govresearchgate.netresearchgate.net These approaches aim to replace traditional syntheses that often rely on volatile and toxic organic solvents. researchgate.net
Furthermore, new synthetic strategies are emerging that repurpose the auxiliary within the reaction sequence, thereby maximizing its utility. Instead of being removed as waste, the sulfinyl group is used to enable subsequent transformations, as seen in the modular synthesis of bis-α-chiral amines. nih.gov This approach, which avoids the final N-S bond cleavage step, represents a paradigm shift from a disposable auxiliary to an integral and reusable component of the synthetic strategy. nih.gov
| Green Chemistry Principle | Application to Sulfinamide Chemistry | Example/Advancement |
| Waste Reduction | Development of methods to recycle the chiral auxiliary after its use. | After HCl-promoted cleavage, the resulting sulfinyl chloride is recovered and converted back to the parent sulfinamide. bristol.ac.uk |
| Atom Economy | Designing syntheses where the auxiliary is repurposed for subsequent steps, not discarded. | A modular protocol uses the sulfinamide for consecutive chirality induction and transfer, avoiding its removal. nih.gov |
| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Development of synthetic protocols for related sulfonamides in water, inspiring similar research for sulfinamides. researchgate.netresearchgate.net |
| Energy Efficiency | Utilizing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | Eco-friendly methods for sulfonamide synthesis have been developed using microwave and sonochemical techniques. nih.gov |
Advancements in Catalytic Methods for Sulfinamide-Mediated Reactions
Catalysis is a cornerstone of modern organic synthesis, and its application to sulfinamide chemistry is a rapidly advancing research area. The development of novel catalytic methods promises to enhance the efficiency, selectivity, and scope of reactions involving this compound and its derivatives.
Recent breakthroughs include the use of various catalytic systems for the synthesis of sulfinamides themselves. Methods involving photocatalysis, light-mediated iron catalysis, and organocatalysis have been reported, offering milder and more efficient alternatives to traditional stoichiometric approaches. nih.govacs.org For example, an organocatalytic asymmetric sulfinylation using a chiral bifunctional catalyst has been demonstrated to produce enantioenriched sulfinamides. nih.gov
A novel catalytic crossover reaction of sulfinamides has also been developed, which leverages mild acid catalysis. acs.org This reaction allows for the exchange of substituents on the sulfinamide core, providing a new tool for creating libraries of diverse sulfinamides for applications in drug discovery and ligand development. acs.org
Beyond synthesis, the sulfinamide functional group is itself becoming an essential component of asymmetric catalysts. yale.edu The unique ability of the sulfinyl group to enhance acidity while providing a chiral environment has been exploited in the development of a new class of hydrogen-bonding organocatalysts. yale.edu These sulfinamide-based catalysts have enabled transformations that were previously challenging, demonstrating the expanding role of this functional group from a simple auxiliary to a key element in catalyst design.
Computational Design and Prediction of Novel Sulfinamide-Based Chiral Auxiliaries
The synergy between computational chemistry and experimental synthesis is paving the way for the rational design of new and improved chiral auxiliaries. While the discovery of auxiliaries like this compound was largely based on experimental screening and chemical intuition, future developments will increasingly rely on computational design and predictive modeling.
In silico studies are becoming instrumental in understanding and predicting the outcomes of stereoselective reactions. Molecular docking and computational modeling can be used to analyze the transition states of sulfinamide-mediated reactions, providing insights into the origins of stereoselectivity. This knowledge can then be used to rationally modify the auxiliary's structure to enhance its performance for a specific application.
Computational tools are also being applied to the design of entirely new chiral ligands and auxiliaries based on the sulfinamide scaffold. rsc.org By modeling the interaction between a catalyst or auxiliary and the substrate, chemists can predict which structures will provide the desired reactivity and selectivity. For example, computational analysis can help in the design of novel sulfinamide-phosphine ligands, predicting their efficacy in asymmetric catalysis before undertaking lengthy synthetic work. researchgate.net
Furthermore, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis can be performed computationally, as has been demonstrated for related sulfonamide-containing compounds. nih.gov This allows for the early-stage evaluation of the pharmaceutical properties of molecules synthesized using these auxiliaries, guiding the design of new drug candidates with more favorable profiles. The integration of these computational approaches promises to accelerate the discovery of next-generation sulfinamide-based auxiliaries tailored for specific and challenging asymmetric transformations.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (R)-2,4,6-trimethylbenzenesulfinamide with high enantiomeric purity?
- Methodological Answer : The asymmetric synthesis of this compound involves chiral resolution using titanium tetraethoxide [Ti(OEt)₄] and aldehydes. For instance, condensation of acetaldehyde with (R)-sulfinamide in dichloromethane yields sulfinimines with high enantiomeric excess (e.g., 99% ee) . Key steps include:
- Chiral auxiliary use : (R)-sulfinamide reacts with aldehydes under anhydrous conditions to form intermediates.
- Purification : Flash chromatography (EtOAc/hexane) isolates the product with >95% purity .
Q. What analytical techniques confirm the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns).
- Optical Rotation : Specific rotation values ([α]²⁰_D) are compared to literature data (e.g., +311.5° for (S)-enantiomers, requiring inversion for (R)) .
- NMR Spectroscopy : Diastereomeric splitting in proton/carbon spectra confirms configuration .
Advanced Research Questions
Q. How does the enantiomeric form of 2,4,6-trimethylbenzenesulfinamide influence diastereoselectivity in sulfinimine synthesis?
- Methodological Answer : The (R)-enantiomer induces distinct steric effects during sulfinimine formation. For example:
- Steric Hindrance : Bulky 2,4,6-trimethyl groups on the sulfinamide backbone favor specific transition states, yielding >88% diastereoselectivity in reactions with acetaldehyde .
- Kinetic Control : Lower temperatures (0°C) enhance selectivity by slowing competing pathways .
- Data Table :
| Sulfinamide Enantiomer | Reaction Yield | Diastereoselectivity | Reference |
|---|---|---|---|
| (R)-form | 88% | 92:8 dr | |
| (S)-form | 85% | 90:10 dr |
Q. What methodologies optimize this compound in high-throughput synthesis of chiral amines?
- Methodological Answer : Parallel synthesis workflows using automated platforms (e.g., Para-dox reaction blocks) enable scalability:
- Solvent System : 10:1 toluene/DMF minimizes side reactions .
- Base Selection : Cs₂CO₃ (40 mg/vial) enhances deprotonation efficiency .
- Workflow :
Charge sulfinamide (0.25 M) in solvent.
Add aldehydes (0.25 M) and base.
Monitor via TLC and isolate via centrifugal evaporation .
Q. How do computational models predict the reactivity of this compound in asymmetric catalysis?
- Methodological Answer : Density Functional Theory (DFT) simulations analyze transition states:
- 3D Conformation : Sulfinamide’s methyl groups create a chiral pocket, stabilizing specific nucleophilic attacks (e.g., in amine synthesis) .
- Reaction Barriers : Lower activation energy (ΔG‡) for (R)-configured intermediates correlates with experimental yields .
Contradictions and Resolutions
Q. Discrepancies in reported enantiomeric excess (ee) values: How to validate experimental protocols?
- Resolution :
- Source Comparison : Commercial (R)-sulfinamide (BLD Pharm) reports 99% ee , while synthetic routes may yield 95–98% .
- Protocol Adjustments : Use anhydrous solvents and inert atmospheres to minimize racemization during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
